2,4,5-Tris(fluoromethyl)-3-methoxybenzonitrile
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Overview
Description
3-Methoxy-2,4,5-trifluoromethylbenzonitrile: is an organic compound with the molecular formula C9H6F3NO and a molecular weight of 201.15 g/mol It is characterized by the presence of methoxy, trifluoromethyl, and nitrile functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 3-methoxy-2,4,5-trifluoromethylbenzonitrile typically involves the introduction of the methoxy, trifluoromethyl, and nitrile groups onto a benzene ring. One common method involves the reaction of a suitable benzene derivative with methoxy and trifluoromethyl reagents under controlled conditions. The nitrile group can be introduced through a cyanation reaction using reagents such as sodium cyanide or copper(I) cyanide .
Industrial Production Methods: : In an industrial setting, the production of 3-methoxy-2,4,5-trifluoromethylbenzonitrile may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: : 3-Methoxy-2,4,5-trifluoromethylbenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The methoxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides.
Common Reagents and Conditions
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the nitrile group can yield carboxylic acids or amides .
Scientific Research Applications
Chemistry: : In chemistry, 3-methoxy-2,4,5-trifluoromethylbenzonitrile is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology and Medicine: : The compound may be explored for its potential biological activities. Researchers investigate its interactions with biological targets to develop new pharmaceuticals or agrochemicals .
Industry: : In the industrial sector, 3-methoxy-2,4,5-trifluoromethylbenzonitrile can be used in the production of specialty chemicals, polymers, and materials with specific properties .
Mechanism of Action
The mechanism of action of 3-methoxy-2,4,5-trifluoromethylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of trifluoromethyl and nitrile groups can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2,4,5-trifluorobenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2,4,5-Trifluoro-3-methoxybenzaldehyde: Contains an aldehyde group instead of a nitrile group.
Uniqueness: : 3-Methoxy-2,4,5-trifluoromethylbenzonitrile is unique due to the combination of methoxy, trifluoromethyl, and nitrile groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H10F3NO |
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Molecular Weight |
229.20 g/mol |
IUPAC Name |
2,4,5-tris(fluoromethyl)-3-methoxybenzonitrile |
InChI |
InChI=1S/C11H10F3NO/c1-16-11-9(4-13)7(3-12)2-8(6-15)10(11)5-14/h2H,3-5H2,1H3 |
InChI Key |
UJUZYQAQHSKKQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1CF)C#N)CF)CF |
Origin of Product |
United States |
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